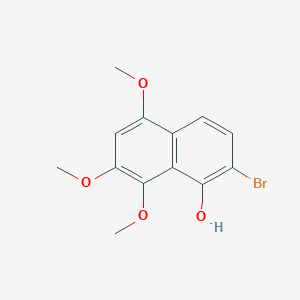![molecular formula C5H14NO5P B14269279 {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid CAS No. 138713-05-0](/img/structure/B14269279.png)
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid is an organophosphorus compound that features a phosphonic acid group bonded to an amino group, which is further substituted with a 2,2-dimethoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid typically involves the reaction of a phosphonic acid derivative with an amine. One common method is the two-step synthesis where the ester derivative is first synthesized and then hydrolyzed to yield the phosphonic acid . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, hydrolysis, and purification through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted phosphonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acids, amine derivatives, and phosphonic acid esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s structural similarity to amino acids makes it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the 2,2-dimethoxyethyl group.
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Phosphonopeptides: Peptide analogs where the carboxylic acid group is replaced by a phosphonic acid group.
Uniqueness
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethoxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
138713-05-0 |
|---|---|
Molekularformel |
C5H14NO5P |
Molekulargewicht |
199.14 g/mol |
IUPAC-Name |
(2,2-dimethoxyethylamino)methylphosphonic acid |
InChI |
InChI=1S/C5H14NO5P/c1-10-5(11-2)3-6-4-12(7,8)9/h5-6H,3-4H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
JAYIGMCIIBTBED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNCP(=O)(O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



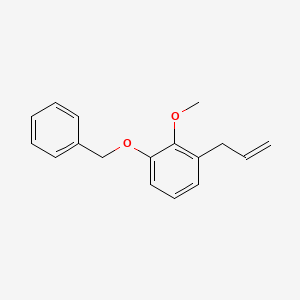
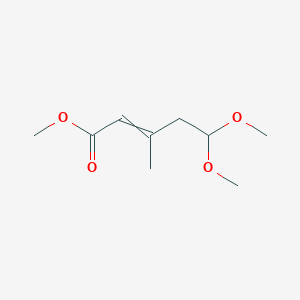
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
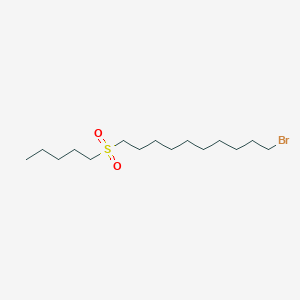
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
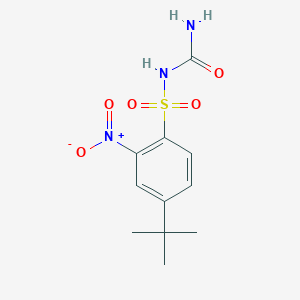
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
